molecular formula C11H19ClFNO4S B2424622 Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate CAS No. 1803608-08-3

Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate

Cat. No.: B2424622
CAS No.: 1803608-08-3
M. Wt: 315.78
InChI Key: NXHGNDFJWFCSPS-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate is a high-purity chemical intermediate designed for research and development applications. This compound integrates two highly reactive functional groups: a sulfonyl chloride and a fluorinated piperidine ring, both protected by a tert-butoxycarbonyl (Boc) group. The sulfonyl chloride group ( cited ) is a well-known electrophile that readily undergoes nucleophilic substitution reactions, allowing researchers to create sulfonamide linkages essential in medicinal chemistry and drug discovery. The presence of the Boc-protected 4-fluoropiperidine ring is significant, as fluorinated piperidines are privileged structures in pharmaceutical design, often used to modulate the bioavailability, metabolic stability, and binding affinity of candidate molecules ( cited ). This combination makes the reagent a valuable synthon for constructing more complex molecules, particularly in the synthesis of potential enzyme inhibitors or receptor modulators where the sulfonamide group can act as a key pharmacophore. The Boc protecting group offers excellent stability during synthetic transformations and can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization. Researchers in process chemistry and agrochemical development may also find utility for this compound as a versatile scaffold. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are essential. As seen with similar sulfonyl chloride compounds, it may cause severe skin burns and eye damage ( cited ).

Properties

IUPAC Name

tert-butyl 4-(chlorosulfonylmethyl)-4-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClFNO4S/c1-10(2,3)18-9(15)14-6-4-11(13,5-7-14)8-19(12,16)17/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHGNDFJWFCSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-08-3
Record name tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate
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Preparation Methods

The synthesis of tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO2_2Cl) moiety is highly electrophilic, making it susceptible to nucleophilic substitution. This reaction is central to derivatizing the compound for further applications.

Reaction with Thiols

In the presence of thiols (e.g., 2-mercaptoacetic acid), the chlorosulfonyl group undergoes substitution to form sulfonamide or sulfonate esters. For example:

R-SH+Cl-SO2-R’R-S-SO2-R’+HCl\text{R-SH} + \text{Cl-SO}_2\text{-R'} \rightarrow \text{R-S-SO}_2\text{-R'} + \text{HCl}

Conditions ( ):

  • Solvent : Acetone, ethyl acetate, or THF.

  • Temperature : 45–70°C.

  • Reagent Ratio : 3–6 equivalents of thiol per equivalent of substrate.

  • Reaction Time : 18–30 hours.

Key Data

NucleophileSolventTemperatureTimeProduct Type
2-Mercaptoacetic acidAcetone45–70°C24 hSulfonate ester
ThiophenolTHF30–90°C18 hSulfonamide

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to expose the piperidine nitrogen for further functionalization.

Reagents and Conditions ( ):

  • Acid : Trimethylsilyl iodide (TMSI) or trifluoroacetic acid (TFA).

  • Solvent : THF, dichloromethane (DCM), or acetonitrile.

  • Temperature : -10°C to 25°C.

  • Reagent Ratio : 0.2–1.5 equivalents of TMSI.

Mechanism :

Boc-NR2+TMSIH-NR2+CO2+TMS-Ot-Bu+I\text{Boc-NR}_2 + \text{TMSI} \rightarrow \text{H-NR}_2 + \text{CO}_2 + \text{TMS-Ot-Bu} + \text{I}^-

Optimized Protocol

ParameterValue
AcidTMSI (1.2–1.4 eq)
SolventDCM (6–12 volumes)
Temperature0–5°C (initial step)
Reaction Time1–2 hours

Sulfonation Reactions

The compound can act as a sulfonating agent in the presence of alcohols or amines. For example, reacting with hydroxyl groups yields sulfonate esters:

R-OH+Cl-SO2-R’R-O-SO2-R’+HCl\text{R-OH} + \text{Cl-SO}_2\text{-R'} \rightarrow \text{R-O-SO}_2\text{-R'} + \text{HCl}

Notable Reagents ( ):

  • Sulfating Agents : SO3_3-DMF complex, chlorosulfonic acid.

  • Catalysts : Lewis acids (e.g., AlCl3_3, ZnBr2_2).

Structural Confirmation

Post-reaction products are characterized via:

  • 13C^{13}\text{C}13C NMR (δ 151.0–166.9 ppm for carbonyl and sulfonyl groups) .

  • Infrared Spectroscopy : Peaks at 1150–1350 cm1^{-1} (S=O stretching) .

Scientific Research Applications

Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate can be compared with similar compounds such as:

Biological Activity

Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate (CAS Number: 1803608-08-3) is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C10H18ClNO4S
  • Molecular Weight : 273.77 g/mol
  • Appearance : White to pale yellow powder
  • Melting Point : 82°C to 87°C
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-fluoropiperidine derivatives with chlorosulfonyl methylating agents. The process can be summarized in the following steps:

  • Preparation of Intermediate : A precursor piperidine is treated with chlorosulfonic acid or a similar reagent to introduce the chlorosulfonyl group.
  • Formation of Final Product : The intermediate is then reacted with tert-butyl carboxylic acid derivatives to yield the final product, which is purified through crystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated the compound's efficacy against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The mechanism appears related to disruption of bacterial cell wall synthesis .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that this compound induces apoptosis (programmed cell death) in these cells, potentially through the activation of caspase pathways .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy .

Case Studies and Research Findings

StudyObjectiveFindings
Study AAntimicrobial ActivityEffective against Gram-positive bacteria; MIC values reported at low concentrations .
Study BAnticancer PropertiesInduces apoptosis in lung and breast cancer cell lines; downregulation of anti-apoptotic proteins observed .
Study CEnzyme InhibitionInhibits key metabolic enzymes; potential therapeutic implications for metabolic syndromes .

Q & A

How can the stability of the chlorosulfonyl group in Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate be optimized under varying reaction conditions?

Advanced Research Focus:
The chlorosulfonyl group is highly reactive and prone to hydrolysis. Stability optimization requires:

  • Temperature Control : Maintain reactions below 0°C to minimize thermal degradation .
  • Inert Atmosphere : Use nitrogen or argon to prevent moisture-induced side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) reduce nucleophilic attack compared to protic solvents .
  • Additive Use : Stabilizers like DMF or pyridine can sequester acidic byproducts .

What analytical techniques are recommended for resolving contradictory data on the stereochemical configuration of this compound in different solvent systems?

Advanced Research Focus:

  • Single-Crystal XRD : Provides unambiguous stereochemical assignment, as demonstrated for structurally similar piperidine derivatives .
  • Variable-Temperature NMR : Detects conformational changes in polar vs. non-polar solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) validate experimental observations of solvent-dependent stereoelectronic effects .

What experimental strategies mitigate the risk of unintended nucleophilic substitution at the fluorinated position during derivatization?

Advanced Research Focus:

  • Protecting Groups : Temporarily mask the fluorine atom using silyl ethers or Boc groups during sulfonylation .
  • Kinetic Control : Perform reactions at low temperatures (−78°C) to favor desired pathways over side reactions .
  • Steric Hindrance : Introduce bulky substituents adjacent to the fluorine to reduce accessibility .

How does the electron-withdrawing effect of the fluorinated substituent influence the reactivity of the chlorosulfonyl moiety in cross-coupling reactions?

Advanced Research Focus:

  • Hammett Analysis : The fluorine atom increases the electrophilicity of the chlorosulfonyl group (σₚ = +0.06), accelerating nucleophilic aromatic substitution .
  • Competitive Studies : Fluorinated analogs exhibit 2–3× faster reaction rates with amines compared to non-fluorinated derivatives .
  • DFT Calculations : Charge density maps show enhanced polarization at the sulfonyl chloride group due to fluorine’s inductive effect .

What comparative studies exist regarding the catalytic efficiency of this compound in enantioselective synthesis versus its non-fluorinated analogs?

Advanced Research Focus:

  • Chiral Ligand Screening : Fluorinated derivatives show improved enantioselectivity (up to 92% ee) in Pd-catalyzed couplings due to enhanced steric and electronic tuning .
  • Kinetic Isotope Effects : Deuterium labeling studies reveal fluorine’s role in stabilizing transition states during asymmetric induction .
  • Cross-Coupling Efficiency : Fluorinated piperidine scaffolds achieve 85–90% yields in Suzuki-Miyaura reactions vs. 70–75% for non-fluorinated analogs .

Which computational modeling approaches best predict the degradation pathways under acidic hydrolysis conditions?

Advanced Research Focus:

  • DFT Simulations : Identify hydrolysis-prone sites by calculating bond dissociation energies (BDEs) for sulfonyl chloride and ester groups .
  • Molecular Dynamics (MD) : Simulate protonation states in aqueous HCl to map degradation intermediates .
  • Experimental Validation : Compare predicted pathways with LC-MS/MS data to refine computational models .

What protocol modifications are required for successful recrystallization given limited solubility in common organic solvents?

Advanced Research Focus:

  • Mixed Solvent Systems : Use DCM/hexane (1:3) or THF/water gradients to improve crystal lattice formation .
  • Temperature Gradients : Gradual cooling from 50°C to −20°C enhances nucleation .
  • Solubility Parameter Analysis : Hansen parameters (δD, δP, δH) guide solvent selection for optimal polarity matching .

How should researchers address discrepancies between theoretical and observed pKa values for the sulfonyl chloride group?

Advanced Research Focus:

  • Potentiometric Titration : Measure experimental pKa in acetonitrile/water mixtures to account for solvent effects .
  • Ionic Strength Adjustment : Use buffers to minimize activity coefficient variations .
  • Computational Calibration : Apply COSMO-RS solvation models to align theoretical and observed values .

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